2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)-
CAS No.: 67113-20-6
Cat. No.: VC17104423
Molecular Formula: C20H41NO3
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67113-20-6 |
|---|---|
| Molecular Formula | C20H41NO3 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | ethyl (2R,3R)-2-amino-3-hydroxyoctadecanoate |
| Standard InChI | InChI=1S/C20H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2/h18-19,22H,3-17,21H2,1-2H3/t18-,19-/m1/s1 |
| Standard InChI Key | HUJUGQXXTSEVDG-RTBURBONSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCC[C@H]([C@H](C(=O)OCC)N)O |
| Canonical SMILES | CCCCCCCCCCCCCCCC(C(C(=O)OCC)N)O |
Introduction
Structural and Chemical Characterization
Molecular Identity
The compound’s IUPAC name, ethyl (2R,3R)-2-amino-3-hydroxyoctadecanoate, reflects its stereochemistry and functional groups. Its molecular formula is C₂₀H₄₁NO₃, with a molecular weight of 343.5 g/mol . The (2R,3R) configuration ensures distinct spatial orientation, critical for interactions in chiral environments.
Key Structural Features:
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18-carbon backbone: Derived from octadecanoic acid (stearic acid).
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Ethyl ester group: Enhances lipid solubility.
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Amino and hydroxyl groups: Introduce polarity and hydrogen-bonding capacity.
Physical Properties
Experimental and predicted physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 459.9 ± 25.0 °C | |
| Density | 0.943 ± 0.06 g/cm³ | |
| pKa | 12.03 ± 0.45 | |
| Melting Point | Not reported | – |
The elevated boiling point and moderate density align with its long hydrocarbon chain, while the basic pKa suggests protonation of the amino group under physiological conditions .
Synthesis and Production
Synthetic Routes
While explicit synthetic protocols are scarce, analogous compounds suggest potential pathways:
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Esterification: Reaction of 2-amino-3-hydroxyoctadecanoic acid with ethanol under acidic catalysis.
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Chiral Resolution: Use of enantioselective catalysts to achieve the (2R,3R) configuration.
Industrial-scale production is limited, with Shaoyuan Technology (Shanghai) Co., Ltd. identified as a supplier . Challenges include maintaining stereochemical purity during synthesis, necessitating advanced chromatographic techniques.
Chemical Reactivity and Stability
Functional Group Transformations
The compound’s reactivity is governed by its:
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Amino group: Participates in Schiff base formation or acylation.
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Hydroxyl group: Susceptible to oxidation or esterification.
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Ester moiety: Hydrolyzable under acidic or basic conditions to yield carboxylic acid.
Stability Considerations
Predicted stability under ambient conditions is moderate, though the ester group may degrade in humid environments. Storage recommendations include inert atmospheres and low temperatures to prevent racemization .
Biochemical Interactions and Applications
Lipid Metabolism Modulation
Compounds with amphiphilic structures, such as this ester, often integrate into lipid bilayers, altering membrane fluidity. Preliminary studies hypothesize interactions with:
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Lipases: Potential substrate or inhibitor due to ester linkage.
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Cell signaling pathways: Amino-hydroxy motifs may mimic lipid second messengers.
Comparative Analysis with Structural Analogs
Contrast with 2-[(2-Hydroxyethyl)amino]ethyl Stearate
The compound 2-[(2-hydroxyethyl)amino]ethyl stearate (CAS 63833-80-7) shares a stearate backbone but differs in functionalization, featuring a hydroxyethylamino group instead of amino-hydroxy motifs . This structural divergence reduces chiral complexity and alters solubility, underscoring the uniqueness of (2R,3R)-configured derivatives.
Challenges and Future Directions
Knowledge Gaps
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Synthetic scalability: Current methods lack reproducibility for industrial applications.
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In vitro and in vivo studies**: Absence of cytotoxicity or pharmacokinetic data limits therapeutic exploration.
Research Priorities
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Enantioselective synthesis optimization.
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Mechanistic studies on membrane interactions.
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Collaboration with pharmacological platforms to assess bioactivity.
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